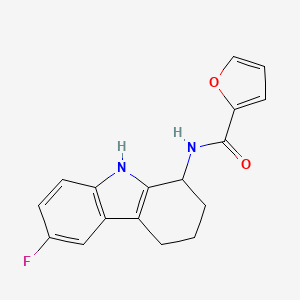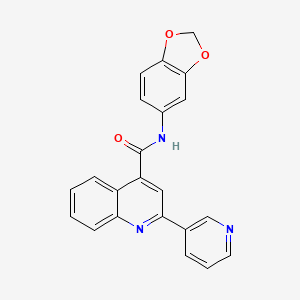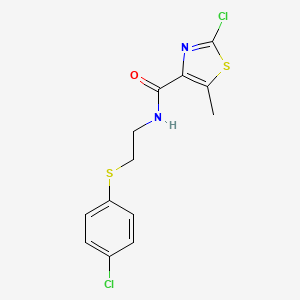![molecular formula C15H12ClN3O4 B11023159 N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11023159.png)
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドは、分子式C15H12ClN3O4を持つ合成有機化合物です。フェニル環にアセチルアミノ基が結合し、さらに塩素化ニトロベンズアミド部分と結合しているのが特徴です。
製造方法
合成経路と反応条件
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドの合成は、通常、複数のステップを伴います。
ニトロ化: 最初のステップは、4-クロロベンズアミドのニトロ化により、2位にニトロ基を導入することです。これは、制御された温度条件下で、濃硝酸と硫酸の混合物を使用して行うのが一般的です。
アセチル化: 次のステップは、3-アミノフェニルをアセチル化して3-(アセチルアミノ)フェニルを生成することです。これは、ピリジンなどの塩基の存在下で、無水酢酸を使用して行うことができます。
カップリング反応: 最後に、アセチル化されたアミンを、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、ジクロロメタンなどの適切な溶媒中で、ニトロ化されたクロロベンズアミドとカップリングします。
工業的製造方法
工業的な環境では、N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドの製造は、同様のステップを伴いますが、より大規模で行われます。連続フローリアクターと自動システムの使用により、合成プロセスの効率と収率が向上します。また、再結晶やクロマトグラフィーなどの精製技術が採用され、最終製品の純度が確保されます。
化学反応解析
反応の種類
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドは、次のようなさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、パラジウム触媒の存在下での水素ガスなどの還元剤を使用するか、塩化スズ(II)などの化学的還元剤を使用して、アミノ基に還元できます。
置換: 塩素原子は、適切な条件下でアミンやチオールなどの求核剤によって置換され、新しい誘導体の生成につながります。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生じます。
一般的な試薬と条件
還元: 活性炭上のパラジウム(Pd/C)または塩酸中の塩化スズ(II)を伴う水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下での、第一アミンやチオールなどの求核剤。
加水分解: 濃塩酸または水酸化ナトリウム溶液。
主な生成物
還元: 4-クロロ-2-アミノ-N-[3-(アセチルアミノ)フェニル]ベンズアミド。
置換: 使用する求核剤に応じて、さまざまな置換された誘導体。
加水分解: 4-クロロ-2-ニトロ安息香酸と3-(アセチルアミノ)アニリン。
科学研究への応用
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特に新規薬剤の開発において、薬剤としての可能性を探る研究が進行中です。
工業: 染料、顔料、その他の工業化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chlorobenzamide to introduce a nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acetylation: The next step is the acetylation of 3-aminophenyl to form 3-(acetylamino)phenyl. This can be done using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the acetylated amine is coupled with the nitrated chlorobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-chloro-2-amino-N-[3-(acetylamino)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-(acetylamino)aniline.
科学的研究の応用
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的と相互作用し、特定の経路の阻害または活性化につながる可能性があります。たとえば、ニトロ基は生体内還元を受けて反応性の中間体を形成し、細胞成分と相互作用して細胞毒性効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
N-[3-(アセチルアミノ)フェニル]-4-クロロベンズアミド: ニトロ基がありません。これは、反応性と生物学的活性の違いにつながる可能性があります。
N-[3-(アセチルアミノ)フェニル]-2-ニトロベンズアミド:
N-[3-(アセチルアミノ)フェニル]-4-クロロ-3-ニトロベンズアミド: 位置異性体であり、置換パターンが異なります。これにより、反応性と生物学的効果に違いが生じます。
独自性
N-[3-(アセチルアミノ)フェニル]-4-クロロ-2-ニトロベンズアミドは、ベンズアミドコアに結合した官能基(アセチルアミノ、クロロ、およびニトロ)の特定の組み合わせにより、ユニークです。このユニークな構造は、独自の化学反応性と潜在的な生物学的活性を付与し、研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-[3-(acetylamino)phenyl]-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-[3-(acetylamino)phenyl]-2-nitrobenzamide:
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide: A positional isomer with different substitution patterns, leading to variations in reactivity and biological effects.
Uniqueness
N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is unique due to the specific combination of functional groups (acetylamino, chloro, and nitro) attached to the benzamide core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H12ClN3O4 |
|---|---|
分子量 |
333.72 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)13-6-5-10(16)7-14(13)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
InChIキー |
CIJYRMMFPLHREP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)
![1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023096.png)

![3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11023117.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023132.png)
![2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B11023141.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11023147.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one](/img/structure/B11023155.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11023172.png)
